![molecular formula C20H18ClN3OS B2834628 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide CAS No. 392253-35-9](/img/structure/B2834628.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
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Overview
Description
This compound is a fungicide belonging to the group known as strobilurins, which inhibit mitochondrial respiration . This leads to a reduction of energy-rich ATP that is available to support a range of essential processes in the fungal cell .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The yield of the synthesis process was reported to be 77% .Molecular Structure Analysis
The molecular formula of this compound is C19H18ClN3O4 and it has a molecular weight of 387.82 . The structure of the compound was confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
The compound shows characteristic IR absorption in the 1,600–1,550 cm−1 region indicative of a C=N group and the two strong absorption bands around 1,160~1,190 cm−1 and 1,340~1,380 cm−1 respectively confirmed the presence of a sulfonyl functionality .Physical And Chemical Properties Analysis
The compound is a white or light beige crystalline solid . It has a melting point of 184.4–184.5 °C . The compound is stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C) .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. In the case of our compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
- The compound’s antiproliferative activity has been investigated. For instance, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol displayed significant activity, inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activating caspase 9, an initiator enzyme in the apoptotic cascade .
Antiviral Activity
Antiproliferative and Anticancer Properties
Antileishmanial and Antimalarial Evaluation
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBVDKLJOUFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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